molecular formula C10H11N3O3 B2519972 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile CAS No. 906214-83-3

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile

Cat. No. B2519972
CAS RN: 906214-83-3
M. Wt: 221.216
InChI Key: WXZWLWDWCVKNFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of 2-hydroxybenzyl alcohols in a SRN1 reaction with the sodium salt of 2-nitropropane to yield nitropropyl phenols, which upon catalytic hydrogenation produce amines . This suggests that a similar approach could be used for synthesizing 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile by starting with an appropriate 2-hydroxybenzyl alcohol and introducing the 3-hydroxypropylamino group at a suitable stage in the synthesis.

Molecular Structure Analysis

The molecular structure of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile would likely feature a benzene ring substituted with a nitro group and a nitrile group, as well as a 3-hydroxypropylamino substituent. The proton magnetic resonance spectra of similar compounds containing the N-(2-cyano-4-nitrophenyl) group have been studied, indicating that the ortho nitro group can influence the electronic environment of the aromatic nucleus . This information could be useful in predicting the electronic structure and reactivity of the target compound.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile. However, the reactivity of similar compounds, such as 2-aminobenzonitriles, which can be synthesized from 2-arylindoles and used to rapidly synthesize benzoxazinones, suggests that the amino group in the target compound could also participate in various chemical transformations . Additionally, the reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, leading to various nitrocyclohexenone derivatives, indicate that nitro groups in such compounds are reactive and can undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile can be inferred from the properties of similar compounds. For instance, the presence of a nitro group and a nitrile group on the benzene ring would likely contribute to the compound's polarity and could affect its solubility in organic solvents. The presence of the 3-hydroxypropylamino group could introduce additional hydrogen bonding capabilities, influencing the compound's boiling point, melting point, and solubility in water.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile and its analogues have been a focus in the field of chemical synthesis. The preparation of these compounds involves reacting with various amines, amino acids, and NH-heteroaromatic compounds. Studies have explored the reactivity of these compounds, revealing the influence of the nitro and cyano groups on their chemical behavior. For instance, 2-Fluoro-5-nitrobenzonitrile, an analogue, has been synthesized and made to react with several amines, leading to a range of derivatives. These reactions and the resultant derivatives are significant for understanding the chemical properties and potential applications of these compounds (Wilshire, 1967).

Role in Enzyme Modification

In the realm of biochemistry, these compounds have been utilized as reagents for enzyme modification. Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, for example, has been developed as an amidination reagent synthesized from similar compounds. It has been successfully incorporated into proteins without significantly reducing their enzymatic activities. This indicates the potential of 2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile derivatives in modifying enzymes while preserving their functions, opening avenues for their use in various biochemical applications (Müller & Pfleiderer, 1978).

Interaction with Nucleobases and Potential Antiviral Applications

Studies on the interaction of these compounds with nucleobases have provided insights into their potential applications in disrupting DNA/RNA helix formation, which is crucial for the development of antiviral drugs. The base pairs of 4-amino-3-nitrobenzonitrile molecule with various nucleobases have been optimized and compared to natural Watson-Crick pairs, indicating its potential in the development of antiviral prodrugs. The ability to disrupt the DNA/RNA helix formation positions these compounds as promising candidates in the field of antiviral research (Palafox et al., 2022).

Crystal Structure and Molecular Analysis

The understanding of the crystal structure and molecular properties of these compounds is essential for their application in scientific research. Studies have explored the hydrogen bonding and crystal structure of related compounds, providing a foundation for understanding their chemical behavior and potential applications in material science. For example, the crystal structure of certain derivatives has been determined through X-ray diffraction, shedding light on their molecular structure and potential interactions (Glidewell et al., 2002).

properties

IUPAC Name

2-(3-hydroxypropylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-7-8-6-9(13(15)16)2-3-10(8)12-4-1-5-14/h2-3,6,12,14H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWLWDWCVKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile

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